Product packaging for Methyl 2,6-dibromopyridine-4-carboxylate(Cat. No.:CAS No. 119308-57-5)

Methyl 2,6-dibromopyridine-4-carboxylate

Cat. No.: B051839
CAS No.: 119308-57-5
M. Wt: 294.93 g/mol
InChI Key: XGHFPTMUVIDZNF-UHFFFAOYSA-N
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Description

Contextualization within Pyridine (B92270) Chemistry and Halogenated Heterocycles

Pyridine and its derivatives are fundamental heterocyclic scaffolds in organic chemistry, renowned for their presence in a vast array of natural products, pharmaceuticals, and functional materials. The introduction of halogen atoms onto the pyridine ring dramatically alters its chemical properties, creating highly versatile intermediates for further functionalization. Halogenated pyridines, particularly bromo-substituted derivatives, serve as key precursors in modern synthetic chemistry. The carbon-bromine bonds provide reactive handles for a multitude of transformations, most notably in palladium-catalyzed cross-coupling reactions, which have revolutionized the construction of complex molecular architectures. Methyl 2,6-dibromopyridine-4-carboxylate belongs to this important class of compounds, combining the features of a halogenated pyridine with a carboxylate functional group, making it a trifunctionalized building block for advanced synthesis.

Significance and Rationale for Research on this compound

The significance of this compound lies in its potential as a versatile intermediate for the synthesis of highly substituted pyridine derivatives. The two bromine atoms at the 2 and 6 positions are susceptible to nucleophilic substitution and are prime sites for metal-catalyzed cross-coupling reactions, while the methyl ester at the 4-position offers another site for chemical modification. This structural arrangement allows for sequential and site-selective reactions, enabling the controlled introduction of diverse substituents around the pyridine core. Such polysubstituted pyridines are highly sought after in medicinal chemistry, where the pyridine ring acts as a "privileged scaffold" found in numerous bioactive molecules. nih.gov Therefore, research into this compound is driven by the need for efficient and flexible routes to novel chemical entities with potential therapeutic applications. vulcanchem.com

Overview of Current Research Landscape and Identified Knowledge Gaps

Scope and Objectives of Proposed Research

To address the identified knowledge gaps, a focused research program is proposed with the following objectives:

To develop and optimize a high-yield, scalable synthetic route to this compound from readily available starting materials.

To perform a complete spectroscopic and crystallographic characterization of the compound to establish a definitive analytical profile.

To systematically investigate its reactivity in a range of modern cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) to map out its synthetic utility and regioselectivity.

To demonstrate its application as a versatile building block by synthesizing a library of novel, highly substituted pyridine derivatives for potential screening in medicinal and materials science contexts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5Br2NO2 B051839 Methyl 2,6-dibromopyridine-4-carboxylate CAS No. 119308-57-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,6-dibromopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO2/c1-12-7(11)4-2-5(8)10-6(9)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHFPTMUVIDZNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30598228
Record name Methyl 2,6-dibromopyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119308-57-5
Record name Methyl 2,6-dibromopyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of Methyl 2,6 Dibromopyridine 4 Carboxylate

Historical and Classical Synthetic Routes to 2,6-Dibromopyridine (B144722) Core Structures

The direct halogenation of the pyridine (B92270) ring has historically been a significant challenge for organic chemists. The electron-deficient nature of the aromatic system deactivates it towards electrophilic substitution, requiring harsh reaction conditions. Furthermore, direct bromination of pyridine with bromine in fuming sulfuric acid yields 3-bromopyridine as the major product, with only minor amounts of dibrominated species. capes.gov.br

A seminal breakthrough for the specific synthesis of 2- and 2,6-substituted halopyridines was the development of high-temperature, gas-phase halogenation. Pioneered by Wibaut and den Hertog in the 1930s, this method involves passing pyridine and bromine vapor through a reaction tube at temperatures ranging from 300 to 500 °C. google.comresearchgate.net At 300 °C, the reaction primarily yields 2-bromopyridine, while increasing the temperature to 500 °C favors the formation of 2,6-dibromopyridine. google.com This classical method, though effective, is energy-intensive and lacks the subtlety of modern synthetic techniques.

Table 1: Classical Gas-Phase Bromination of Pyridine

Temperature Major Product Reference
300 °C 2-Bromopyridine google.com

These early methods laid the groundwork for accessing the 2,6-dihalopyridine scaffold, but their lack of regioselectivity for more complex substitution patterns necessitated the development of precursor-based strategies.

Contemporary and Optimized Synthetic Approaches to Methyl 2,6-dibromopyridine-4-carboxylate

Modern syntheses of this compound typically follow a multi-step sequence starting from a pre-functionalized precursor, which circumvents the challenges of direct and regioselective bromination of a pyridine-4-carboxylic acid derivative. The most common and logical pathway involves the synthesis of 2,6-dibromopyridine-4-carboxylic acid, followed by esterification.

Precursor Synthesis: Production of 2,6-dihydroxypyridine-4-carboxylic acid (also known as citrazinic acid).

Halogenation: Conversion of the two hydroxyl groups of citrazinic acid into bromo groups to yield 2,6-dibromopyridine-4-carboxylic acid. This is the key step that installs the desired halogen pattern.

Esterification: Conversion of the carboxylic acid to its corresponding methyl ester to yield the final product.

Regioselective Bromination Strategies for Pyridine Systems

Achieving the specific 2,6-dibromo-4-carboxylate substitution pattern is not accomplished through the direct bromination of a pyridine-4-carboxylate precursor. Instead, regioselectivity is controlled by starting with a molecule that has reactive functional groups at the desired positions. The use of 2,6-dihydroxypyridine-4-carboxylic acid is the key strategic element. scientificlabs.co.uk

The two hydroxyl groups (which exist in tautomeric equilibrium with their pyridone form) can be readily substituted for bromine atoms using phosphorus halides. This precursor-based approach ensures that bromination occurs exclusively at the 2- and 6-positions. The reaction is typically carried out by heating the dihydroxy acid with a mixture of phosphorus oxybromide (POBr₃) and phosphorus pentabromide (PBr₅). This classical method for converting hydroxypyridines/pyridinones to halopyridines remains a robust and widely used strategy.

Esterification and Carboxylic Acid Functionalization Techniques at the Pyridine-4-position

The final step in the synthesis is the conversion of the 2,6-dibromopyridine-4-carboxylic acid intermediate into its methyl ester. This is a standard transformation in organic synthesis. The most common method employed is the Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is typically heated to reflux to drive the equilibrium towards the formation of the ester product. The resulting this compound can then be isolated and purified.

Green Chemistry Principles and Sustainable Synthesis Methodologies

While effective, the classical synthetic route to this compound presents several challenges from a green chemistry perspective. The historical gas-phase synthesis is highly energy-intensive. google.com The key halogenation step uses stoichiometric amounts of phosphorus oxybromide and phosphorus pentabromide, which have poor atom economy and generate significant phosphorus-containing waste streams.

Modern research focuses on developing more sustainable alternatives. This includes the investigation of catalytic methods to replace stoichiometric reagents and the use of greener solvents. For instance, novel one-pot methods have been developed for synthesizing related 4-substituted pyridine-2,6-dicarboxylic acid derivatives under mild conditions from simple precursors like aldehydes and pyruvates, which demonstrates progress toward higher efficiency and atom economy in constructing the core pyridine structure. oist.jp The ultimate goal is to develop catalytic cycles for the conversion of pyridinols to halopyridines, which would represent a significant advancement in sustainability, though this remains a challenging area of research.

Development and Accessibility of Key Synthetic Precursors

The success of the contemporary synthetic route is highly dependent on the availability of the key precursor, 2,6-dihydroxypyridine-4-carboxylic acid (citrazinic acid). scientificlabs.co.ukscbt.com This compound serves as the foundational building block, providing the pyridine core with the correct oxygenation pattern for subsequent halogenation.

Catalytic Methodologies in the Synthesis of Substituted Pyridines

While the conversion of 2,6-dihydroxypyridine to 2,6-dibromopyridine still largely relies on classical stoichiometric reagents, the broader field of pyridine synthesis has been revolutionized by catalytic methods. These are particularly relevant to the synthesis of the pyridine core itself and its subsequent modification.

For example, palladium-catalyzed cross-coupling reactions, such as the Hirao coupling, are used to phosphorylate halopyridines, demonstrating the power of catalysis in functionalizing the pyridine ring. encyclopedia.pub Copper-catalyzed systems have also been developed for the highly enantioselective alkylation of pyridine derivatives. nih.gov

In the context of precursor synthesis, catalytic methods are also emerging. Researchers have developed protocols using catalysts like pyrrolidine-acetic acid to facilitate the one-pot synthesis of 4-substituted pyridine-2,6-dicarboxylic acid derivatives from simple acyclic precursors, offering a more efficient and atom-economical route to the core structure. oist.jp While a direct, efficient catalytic method for the bromination of the pyridin-2,6-diol system is not yet standard, the ongoing advances in transition-metal catalysis and dearomatization strategies hold promise for future, more sustainable synthetic routes. mdpi.com

Reaction Mechanisms and Chemical Transformations of Methyl 2,6 Dibromopyridine 4 Carboxylate

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those that are electron-deficient. libretexts.org The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

The pyridine (B92270) nucleus is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes it susceptible to nucleophilic attack. youtube.com This effect is most pronounced at the positions ortho (2 and 6) and para (4) to the nitrogen atom. In Methyl 2,6-dibromopyridine-4-carboxylate, the presence of the two bromine atoms at the activated 2- and 6-positions, along with the strongly electron-withdrawing methyl carboxylate group at the 4-position, significantly enhances the ring's electrophilicity and activates the C-Br bonds toward SNAr.

The general mechanism involves the attack of a nucleophile on one of the bromine-bearing carbons (C2 or C6), leading to the formation of a negatively charged intermediate. libretexts.org The negative charge in this intermediate is effectively delocalized across the aromatic system and onto the oxygen atoms of the carboxylate group, which provides substantial stabilization and lowers the activation energy for the reaction. The subsequent elimination of a bromide ion restores the aromaticity of the ring, yielding the substituted product.

Due to the symmetry of the molecule, the bromine centers at C2 and C6 are chemically equivalent. Therefore, in a monosubstitution reaction, there is no inherent regioselectivity between these two positions. The reaction's outcome primarily depends on the stoichiometry of the nucleophile. Using one equivalent of a nucleophile can favor monosubstitution, while an excess will typically lead to disubstitution. A wide range of nucleophiles, including alkoxides, thiolates, and amines, can be employed to displace the bromine atoms, providing access to a variety of 2,6-disubstituted pyridine-4-carboxylates.

The methyl ester group at the C4 position is also a reactive functional handle. It can undergo typical ester transformations, which can be performed before or after modifications at the C2 and C6 positions. Common transformations include:

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid (2,6-dibromopyridine-4-carboxylic acid) under acidic or basic conditions. This carboxylic acid can then be used in further reactions, such as amide couplings.

Amidation: The ester can be directly converted to an amide by reacting with an amine, often at elevated temperatures or with catalysis.

Reduction: The ester can be reduced to a primary alcohol ( (2,6-dibromopyridin-4-yl)methanol) using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can replace the methyl group with a different alkyl or aryl group.

The choice of reaction conditions is crucial to ensure selectivity. For instance, harsh basic conditions for ester hydrolysis might also promote competing SNAr reactions if a suitable nucleophile is present. Therefore, the sequence of transformations must be carefully planned to achieve the desired synthetic outcome.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com this compound, with its two reactive C-Br bonds, is an excellent substrate for these transformations.

Palladium complexes are the most widely used catalysts for cross-coupling reactions involving aryl halides. researchgate.net

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with an organic halide. libretexts.orgorganic-chemistry.org It is a robust method for forming C(sp²)-C(sp²) bonds. For this compound, sequential Suzuki couplings can be used to introduce two different aryl or vinyl groups. The first coupling can be achieved with high yield, and by carefully controlling stoichiometry and reaction conditions, mono-arylated products can be isolated. A second, different boronic acid can then be used to functionalize the remaining C-Br bond.

Coupling PartnerCatalyst SystemBaseSolventProduct Type
Arylboronic AcidPd(PPh₃)₄ or Pd(OAc)₂/LigandK₂CO₃, Cs₂CO₃Toluene, Dioxane/H₂OBiaryl
Vinylboronic AcidPdCl₂(dppf)K₃PO₄DMEStyrenyl
Alkylboronic EsterPd₂(dba)₃/SPhosCsFTHFAlkyl-Aryl

Data based on typical conditions for Suzuki couplings of bromopyridines. researchgate.netrsc.org

Sonogashira Coupling: The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly efficient for introducing alkynyl moieties onto the pyridine ring of this compound. Copper-free conditions have also been developed to avoid potential side reactions. nih.govnih.gov This method is instrumental in synthesizing conjugated systems and precursors for more complex heterocyclic structures. scirp.org

Coupling PartnerCatalyst SystemBaseSolventProduct Type
Terminal AlkynePd(PPh₃)₂Cl₂/CuIEt₃N, DIPATHF, DMFAryl-Alkyne
Terminal Alkyne (Cu-free)Pd(OAc)₂/LigandCs₂CO₃, TBAFAcetonitrile (B52724), DMSOAryl-Alkyne

Data based on typical conditions for Sonogashira couplings. nih.govnih.govscirp.org

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgmdpi.com This reaction provides a direct method for the vinylation of the pyridine core. The regioselectivity of the alkene addition is influenced by the electronic nature of the alkene substituents. The reaction typically yields the trans-isomer of the product. organic-chemistry.org

Coupling PartnerCatalyst SystemBaseSolventProduct Type
AcrylatesPd(OAc)₂/P(o-tol)₃Et₃NDMF, AcetonitrileCinnamate derivative
StyrenesPdCl₂(PPh₃)₂K₂CO₃DMAStilbene derivative

Data based on typical conditions for Heck reactions. organic-chemistry.orgresearchgate.net

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine. wikipedia.orglibretexts.org It has largely replaced harsher classical methods for synthesizing aryl amines. wikipedia.org Using this compound, a wide variety of amines (alkyl, aryl, heterocyclic) can be introduced at the 2- and 6-positions. The choice of palladium precursor and, crucially, the phosphine (B1218219) ligand is key to achieving high yields and broad substrate scope. chemspider.comresearchgate.net

Coupling PartnerCatalyst SystemBaseSolventProduct Type
Primary/Secondary AminePd₂(dba)₃/BINAPNaOtBuTolueneAryl Amine
AnilinesPd(OAc)₂/XPhosK₃PO₄DioxaneDiaryl Amine
Ammonia equivalentPd(OAc)₂/JosiphosLiHMDSt-BuOHPrimary Aryl Amine

Data based on typical conditions for Buchwald-Hartwig amination. chemspider.combeilstein-journals.org

While palladium has dominated the field, nickel-catalyzed cross-coupling reactions have emerged as a powerful and often more cost-effective alternative. rsc.org Nickel catalysts can exhibit different reactivity and selectivity compared to palladium, sometimes enabling transformations that are difficult with palladium, such as couplings with C-O based electrophiles or certain reductive couplings. nih.govmit.edu For this compound, nickel catalysis could be employed for Suzuki, Sonogashira, and amination reactions, often under milder conditions or with different ligand systems. Other transition metals, like copper (in Ullmann-type reactions) or iron, have also been used for specific C-C and C-heteroatom bond formations, although they are generally less versatile than palladium and nickel.

The symmetrical nature of this compound simplifies regioselectivity for the first coupling reaction, as both bromine atoms are equivalent. The primary challenge lies in controlling the extent of the reaction to achieve selective mono-substitution versus di-substitution. This is typically managed by controlling the stoichiometry of the coupling partner and the reaction time.

A powerful strategy for creating unsymmetrical 2,6-disubstituted pyridines involves a sequential, two-step coupling approach.

First Coupling: A mono-coupling reaction is performed using one equivalent of the first coupling partner (e.g., a boronic acid in a Suzuki reaction). This yields Methyl 2-bromo-6-arylpyridine-4-carboxylate.

Second Coupling: The isolated mono-substituted intermediate is then subjected to a second, different cross-coupling reaction (e.g., a Sonogashira coupling with a terminal alkyne) to modify the remaining C-Br bond.

This stepwise approach allows for the controlled and selective introduction of two distinct functional groups onto the pyridine scaffold, leading to highly complex and valuable molecules. The differing reactivity of C-Br and C-Cl bonds can also be exploited; if one starts with a 2-bromo-6-chloropyridine (B1266251) derivative, the more reactive C-Br bond can be selectively functionalized first using palladium catalysis, leaving the C-Cl bond available for a subsequent transformation under more forcing conditions. researchgate.net

Ligand Design and Catalyst Optimization for Selective Transformations

The selective functionalization of one bromo-substituent in the presence of the other is a significant challenge in the chemistry of this compound and related 2,6-dihalopyridines. Achieving monosubstitution is crucial for the synthesis of unsymmetrical 2,6-disubstituted pyridine compounds. Research has demonstrated that careful selection of the catalyst system, particularly the ligand, is paramount for controlling this selectivity.

Copper-catalyzed C-N cross-coupling reactions have been effectively employed for the selective amination of 2,6-dibromopyridine (B144722). researchgate.net The choice of ligand and copper source can significantly influence the reaction's efficiency and selectivity. For instance, studies on the coupling of 2,6-dibromopyridine with various amines have shown that copper(I) iodide (CuI) is a highly effective catalyst. researchgate.net The addition of specific ligands, such as N,N'-dimethylethylenediamine, can promote the desired monosubstitution, preventing the formation of the disubstituted product. researchgate.netgoogle.com

The optimization of reaction conditions involves screening various parameters, including the catalyst, ligand, base, and solvent. A patent describes a method for selectively preparing 2-bromo-6-substituent pyridines using a copper catalyst with ligands like N,N-dimethylethylenediamine or ethylenediamine. google.com This approach successfully controls the coupling reaction to the monosubstitution stage, retaining the second bromine atom for subsequent functionalization. google.com

Table 1: Catalyst and Ligand Systems for Selective Monosubstitution of 2,6-Dibromopyridine Derivatives

Catalyst Ligand Base Solvent Reactant Product Yield Reference
CuI N,N'-dimethylethylenediamine K₂CO₃ DMSO Benzimidazole 81% researchgate.net
CuI N,N'-dimethylethylenediamine K₂CO₃ DMSO Imidazole (B134444) 72% researchgate.net
Cu₂O N,N,N',N'-tetramethylethylenediamine Et₃N DMF Aniline 23% google.com

This table is interactive. You can sort and filter the data.

Electrophilic Aromatic Substitution and Functionalization

The pyridine ring is inherently electron-deficient compared to benzene, making it less susceptible to electrophilic aromatic substitution (EAS). masterorganicchemistry.com The presence of three electron-withdrawing groups on this compound—two bromo groups and a methyl carboxylate group—further deactivates the ring towards electrophilic attack. The bromine atoms and the ester group withdraw electron density through both inductive and resonance effects, significantly reducing the nucleophilicity of the aromatic system.

Typical EAS reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, require harsh conditions and often result in low yields or no reaction at all with highly deactivated pyridine rings. masterorganicchemistry.comlibretexts.org The potential sites for electrophilic attack are the C-3 and C-5 positions. However, the strong deactivating effect of the adjacent substituents makes the C-H bonds at these positions particularly unreactive. Consequently, direct electrophilic functionalization of this compound is synthetically challenging and not a commonly employed strategy for its derivatization. Alternative strategies, such as nucleophilic aromatic substitution or metal-halogen exchange followed by trapping with an electrophile, are generally preferred.

Functional Group Interconversions and Derivatization Strategies

The bromine and ester functionalities of this compound provide a platform for extensive derivatization through functional group interconversion (FGI). ub.eduorganic-chemistry.org

Transformations of the Ester Group:

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding 2,6-dibromopyridine-4-carboxylic acid under acidic or basic conditions. nih.gov This carboxylic acid is a key intermediate for further transformations.

Amidation: The ester can be converted directly to an amide by heating with an amine (aminolysis), or more commonly, by first converting the ester to the carboxylic acid, activating it (e.g., as an acid chloride or with coupling reagents like DCC), and then reacting it with an amine.

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can replace the methyl group with a different alkyl or aryl group.

Derivatization via Cross-Coupling Reactions: The C-Br bonds are the most versatile sites for derivatization. Palladium-catalyzed cross-coupling reactions are widely used to form new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups. mdpi.com

Sonogashira Coupling: Reaction with terminal alkynes to form alkynylated pyridines.

Buchwald-Hartwig Amination: Reaction with amines to form aminopyridines.

Stille Coupling: Reaction with organostannanes.

By employing selective, stepwise cross-coupling reactions, it is possible to synthesize a wide array of unsymmetrically substituted 2,6-dipyridyl derivatives.

Mechanistic Elucidation Studies of Key Reactions

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and controlling product selectivity.

Mechanism of Electrophilic Aromatic Substitution: The general mechanism for EAS involves the attack of the aromatic π-system on an electrophile to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.org A base then removes a proton from the sp³-hybridized carbon, restoring aromaticity. libretexts.org For highly deactivated rings like this compound, the high activation energy required to form the destabilized sigma complex makes this pathway unfavorable.

Mechanism of Nucleophilic Aromatic Substitution (SNAr): While not an electrophilic substitution, it's an important mechanistic pathway for functionalizing such electron-poor rings. In SNAr, a nucleophile attacks an electron-deficient aromatic ring bearing a good leaving group (like bromide), forming a resonance-stabilized anionic intermediate called a Meisenheimer complex. The leaving group then departs, restoring the aromaticity. The presence of electron-withdrawing groups, such as the ester and the second bromine, is essential as they stabilize the negative charge of the Meisenheimer intermediate. This mechanism is relevant for reactions where one bromide is substituted by a strong nucleophile.

Computational Studies: Density Functional Theory (DFT) calculations are powerful tools for analyzing the electronic structure and reactivity of molecules. Such studies can be used to predict the most reactive sites, understand transition state energies, and rationalize the observed selectivity in cross-coupling reactions. For example, DFT studies on related halogenated pyrimidines in Suzuki-Miyaura reactions have been used to analyze reactivity descriptors and electronic and structural relationships, providing insight into why certain substrates or catalysts are more effective. mdpi.com These computational models help in the rational design of ligands and catalysts for achieving selective transformations.

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Building Block for Complex Heterocyclic Architectures

The reactivity of the carbon-bromine bonds at the 2 and 6 positions of the pyridine (B92270) ring in Methyl 2,6-dibromopyridine-4-carboxylate makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions provide efficient and selective pathways to introduce new carbon-carbon and carbon-heteroatom bonds, thus enabling the synthesis of a diverse array of complex heterocyclic architectures.

Key to its utility is the ability to perform sequential or site-selective cross-coupling reactions, allowing for the differential functionalization of the two bromine atoms. This controlled reactivity is crucial for the construction of unsymmetrical 2,6-disubstituted pyridine derivatives, which are important scaffolds in medicinal chemistry and materials science.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions Utilizing Dihalopyridine Scaffolds

Cross-Coupling ReactionReagentBond FormedCatalyst System (Typical)
Suzuki-Miyaura Coupling Aryl/vinyl boronic acids or estersC-CPd(PPh₃)₄, Pd(OAc)₂, or other Pd(0)/Pd(II) complexes with phosphine (B1218219) ligands
Sonogashira Coupling Terminal alkynesC-C (sp²-sp)Pd(PPh₃)₄/CuI or other Pd/Cu catalyst systems
Buchwald-Hartwig Amination Primary or secondary aminesC-NPd(dba)₂ or Pd(OAc)₂ with bulky electron-rich phosphine ligands

The Suzuki-Miyaura coupling, for instance, allows for the introduction of aryl or vinyl groups, leading to the formation of extended π-conjugated systems. Similarly, the Sonogashira coupling provides a direct route to alkynyl-substituted pyridines, which are valuable precursors for more complex structures and materials with interesting photophysical properties. The Buchwald-Hartwig amination offers a powerful method for the synthesis of 2,6-diaminopyridine (B39239) derivatives, which are important components in various biologically active molecules and ligands for metal complexes.

Precursor for Advanced Organic Materials

The structural versatility of this compound extends to its use as a monomer or precursor for the synthesis of a wide range of advanced organic materials with tailored properties.

Polymers and Copolymers Containing Pyridine Moieties

The bifunctional nature of this compound allows it to be used as a monomer in step-growth polymerization reactions. Through reactions like Sonogashira or Suzuki polycondensation, it can be incorporated into the backbone of conjugated polymers. The resulting pyridine-containing polymers often exhibit unique electronic and photophysical properties, making them suitable for applications in organic electronics.

The nitrogen atom in the pyridine ring can influence the polymer's solubility, processability, and its interaction with other materials. Furthermore, the pyridine unit can act as an electron-accepting moiety, which is beneficial for creating materials with desirable charge-transport characteristics for use in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. The photophysical properties of these polymers, such as their absorption and emission spectra, can be tuned by varying the comonomers used in the polymerization process.

Ligands for Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The hydrolysis of the methyl ester group in this compound yields 2,6-dibromopyridine-4-carboxylic acid. This derivative, and its subsequently functionalized analogues, can serve as versatile ligands for the construction of coordination complexes and metal-organic frameworks (MOFs). The pyridine nitrogen and the carboxylate group provide two distinct coordination sites, allowing for the formation of diverse and intricate metal-ligand networks.

By replacing the bromine atoms with other functional groups through cross-coupling reactions, a wide variety of polytopic ligands can be synthesized. These ligands can then be used to assemble MOFs with tailored pore sizes, shapes, and functionalities. Such materials are of great interest for applications in gas storage and separation, catalysis, and sensing. The pyridine moiety within the MOF structure can also serve as a basic site, influencing the material's catalytic activity and adsorption properties.

Organic Semiconductors and Optoelectronic Materials

Derivatives of this compound are promising candidates for the development of organic semiconductors and optoelectronic materials. The ability to introduce various aryl, vinyl, and alkynyl substituents via cross-coupling reactions allows for the fine-tuning of the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

These tailored electronic properties are crucial for designing materials with efficient charge injection, transport, and recombination characteristics, which are essential for high-performance organic field-effect transistors (OFETs), OLEDs, and OPVs. The pyridine ring, being an electron-deficient aromatic system, can enhance the electron-transporting capabilities of the resulting materials. The extended conjugation achieved through polymerization or the synthesis of well-defined oligomers can lead to materials with strong absorption in the visible spectrum and high photoluminescence quantum yields, making them suitable for light-emitting and light-harvesting applications.

Self-Assembled Systems and Supramolecular Chemistry

The pyridine-4-carboxylate moiety is a well-established functional group in the field of supramolecular chemistry and crystal engineering. The nitrogen atom can act as a hydrogen bond acceptor, while the carboxylate group can act as both a hydrogen bond donor and acceptor. These directional interactions, along with π-π stacking of the aromatic rings, can be utilized to direct the self-assembly of molecules into well-defined one-, two-, and three-dimensional structures.

By modifying the 2 and 6 positions of the pyridine ring of this compound, it is possible to create molecules with specific shapes and functionalities that can pre-organize into desired supramolecular architectures. This bottom-up approach to creating nanostructured materials is of great interest for applications in areas such as molecular recognition, sensing, and the development of "smart" materials.

Application in Catalysis

While this compound itself is not a catalyst, it serves as a valuable precursor for the synthesis of ligands used in homogeneous catalysis. The 2,6-disubstituted pyridine framework is a common motif in pincer ligands and other chelating agents for transition metal catalysts.

By introducing appropriate donor groups at the 2 and 6 positions, a variety of ligands with different steric and electronic properties can be prepared. These ligands can then be coordinated to metals such as palladium, platinum, or rhodium to form catalytically active complexes. The nature of the substituents on the pyridine ring can significantly influence the catalytic activity and selectivity of the resulting metal complex in various organic transformations, including cross-coupling reactions, hydrogenations, and hydroformylations. The pyridine nitrogen atom itself can also act as a ligand, and the electronic properties of the pyridine ring, modulated by the substituents at the 2, 4, and 6 positions, can impact the performance of the catalyst.

Design and Synthesis of Ligands for Organometallic Catalysis

The strategic placement of two bromine atoms at the 2 and 6 positions of the pyridine ring makes this compound an exemplary starting material for the synthesis of pincer-type ligands and other sophisticated ligand architectures for organometallic catalysis. The bromine atoms serve as convenient handles for substitution reactions, allowing for the introduction of a variety of coordinating moieties.

One notable application involves the synthesis of polycarboxylate-bearing dipyrazolylpyridine ligands. google.com In a multi-step synthesis, this compound is first converted to 2,6-dibromo-4-carbamoylpyridine. google.com Subsequent nucleophilic substitution of the bromine atoms with a pyrazole (B372694) derivative, followed by further functional group transformations, yields ligands capable of coordinating with lanthanide metals. google.com These complexes exhibit near-unity luminescence quantum yields, highlighting their potential in applications such as biomedical imaging and sensing. google.com

The general synthetic strategy is outlined in the table below:

StepReactionIntermediate/Product
1Ammonolysis of this compound2,6-Dibromo-4-carbamoylpyridine
2Nucleophilic substitution with potassium 3-ethoxycarbonylpyrazolideDiester derivative of dipyrazolylpyridine
3Further functional group transformationsPolycarboxylate-bearing dipyrazolylpyridine ligand

This modular approach allows for the fine-tuning of the ligand's electronic and steric properties by varying the nature of the substituting groups, thereby influencing the catalytic activity and selectivity of the resulting organometallic complexes.

Organocatalytic Applications

While the primary application of this compound in catalysis has been in the realm of organometallic chemistry, its derivatives are also being explored for their potential in organocatalysis. The pyridine nitrogen, with its basic character, can act as a catalytic site. Furthermore, the substituents at the 2, 4, and 6 positions can be modified to create chiral environments, enabling enantioselective transformations.

Research in this area is focused on leveraging the pyridine core as a scaffold to support catalytically active functional groups. For instance, the carboxylate group can be converted into amides or other functionalities that can participate in hydrogen bonding or other non-covalent interactions with substrates, thereby facilitating stereoselective reactions. While specific examples directly employing this compound as a precursor for organocatalysts are still emerging, the structural motifs accessible from this starting material hold significant promise for the future development of novel and efficient organocatalysts.

Utility in Natural Product Synthesis

The synthesis of complex natural products often requires versatile building blocks that allow for the controlled and sequential introduction of functional groups. The di-brominated nature of this compound, coupled with the differential reactivity of the bromine atoms and the ester functionality, makes it a valuable intermediate in the synthesis of pyridine-containing natural products.

Although direct incorporation of the intact this compound skeleton into a natural product is not widely documented, its derivatives serve as key fragments. The pyridine core is a common motif in many alkaloids and other biologically active natural products. The ability to selectively functionalize the 2, 6, and 4 positions of the pyridine ring through reactions such as cross-coupling, nucleophilic substitution, and ester modification provides a powerful tool for synthetic chemists to construct intricate molecular architectures found in nature.

Potential Applications in Agrochemical and Specialty Chemical Synthesis

The functionalized pyridine scaffold is a well-established pharmacophore in the agrochemical industry. The unique electronic properties of the pyridine ring, combined with the presence of various substituents, can impart desirable biological activities, including herbicidal, insecticidal, and fungicidal properties. This compound serves as a versatile starting point for the synthesis of novel agrochemical candidates. The bromine atoms can be displaced by a wide range of nucleophiles, and the ester group can be hydrolyzed or converted to other functional groups, allowing for the rapid generation of a library of diverse pyridine derivatives for biological screening.

In the realm of specialty chemicals and materials science, this compound has been utilized as a key building block for the synthesis of functional materials with interesting photophysical properties. For example, it has been used as a precursor in the synthesis of 2,6-bis(4-biphenyl)isonicotinic acid. hetcat.com This molecule exhibits mechanochromic luminescence, a phenomenon where the color of its emitted light changes in response to mechanical stress. hetcat.com The synthesis involves a Suzuki-Miyaura cross-coupling reaction to replace the bromine atoms with biphenyl (B1667301) groups, followed by hydrolysis of the methyl ester. hetcat.com

The reaction scheme is as follows:

Reactant 1Reactant 2CatalystProduct
This compound4-Biphenylboronic acidPd(PPh₃)₄Methyl 2,6-bis(4-biphenyl)isonicotinate
Methyl 2,6-bis(4-biphenyl)isonicotinatePotassium hydroxide-2,6-Bis(4-biphenyl)isonicotinic acid

This application underscores the potential of this compound in the development of advanced materials for applications in sensors, security inks, and smart coatings. Furthermore, its role as an intermediate in the synthesis of imidazole (B134444) macrocycles for potential therapeutic applications in autoimmune diseases has been noted in patent literature, indicating its value in the broader specialty chemical landscape. psu.edu

Exploration of Biological Activities and Pharmacological Relevance of Derivatives

Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies

The core structure of Methyl 2,6-dibromopyridine-4-carboxylate offers multiple points for chemical modification, making it an ideal starting point for generating a library of compounds for structure-activity relationship (SAR) studies. The two bromine atoms at positions 2 and 6, and the methyl ester at position 4, provide orthogonal handles for a variety of chemical transformations.

The bromine atoms are particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions. These reactions allow for the introduction of a wide array of aryl, heteroaryl, and alkyl groups at the 2 and 6 positions. The differential reactivity of the bromine atoms can also be exploited for sequential, selective functionalization. The ester group at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, esters, or other functional groups.

A hypothetical SAR study might involve the synthesis of a series of derivatives where the substituents at the 2, 6, and 4 positions are systematically varied. For instance, a library of compounds could be generated by introducing different substituted phenyl rings at the 2-position while keeping the 6-position as a bromine atom, and then converting the methyl ester at the 4-position into a series of amides. The biological activity of these compounds would then be evaluated to determine the effect of each modification.

Table 1: Hypothetical Library of this compound Derivatives for SAR Studies

Compound IDR1 (Position 2)R2 (Position 6)R3 (Position 4)
MDB-001 BrBrCOOCH3
MDB-002 PhenylBrCOOCH3
MDB-003 4-MethoxyphenylBrCOOCH3
MDB-004 3-ChlorophenylBrCOOCH3
MDB-005 PhenylBrCONH2
MDB-006 PhenylBrCONHCH3
MDB-007 PhenylPhenylCOOCH3
MDB-008 Phenyl4-FluorophenylCOOCH3

Role as a Scaffold in Medicinal Chemistry Programs

The pyridine (B92270) nucleus is a well-established "privileged scaffold" in medicinal chemistry, found in numerous approved drugs. Its ability to form hydrogen bonds, engage in pi-stacking interactions, and act as a bioisosteric replacement for a phenyl ring makes it a valuable component of many pharmacophores.

The this compound scaffold, with its defined substitution pattern, offers a rigid core upon which to build molecules with specific three-dimensional arrangements of functional groups. This is crucial for optimizing interactions with the binding sites of biological targets such as enzymes and receptors. The ability to introduce diverse substituents at the 2, 6, and 4 positions allows for the fine-tuning of a compound's physicochemical properties, including solubility, lipophilicity, and metabolic stability, which are critical for drug development.

For example, the 2,6-disubstituted pyridine motif can be found in compounds designed as kinase inhibitors, where the substituents project into different pockets of the ATP-binding site. The central pyridine ring acts as a stable anchor, positioning the interacting moieties for optimal binding.

Interactions with Biological Targets at a Molecular Level

While specific biological targets for derivatives of this compound are not yet extensively documented, we can infer potential interactions based on the broader class of pyridine-containing bioactive molecules. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many protein-ligand complexes.

The substituents introduced at the 2, 6, and 4 positions will dictate the specific interactions with a biological target. For instance, an aryl group introduced at the 2-position via a Suzuki coupling could engage in hydrophobic or pi-stacking interactions within a protein's binding pocket. An amide group at the 4-position could form hydrogen bonds with backbone or side-chain residues of the target protein.

Molecular modeling and X-ray crystallography are invaluable tools for elucidating these interactions at the atomic level. By understanding how these derivatives bind to their targets, medicinal chemists can design more potent and selective compounds.

Table 2: Potential Molecular Interactions of Functionalized this compound Derivatives

Functional Group at PositionPotential InteractionExample Target Residue
Pyridine Nitrogen Hydrogen Bond AcceptorSerine, Threonine, Lysine
Substituent at C2/C6 Hydrophobic InteractionLeucine, Isoleucine, Valine
Substituent at C2/C6 Pi-StackingPhenylalanine, Tyrosine, Tryptophan
Amide at C4 Hydrogen Bond Donor/AcceptorAspartate, Glutamate, Asparagine

Mechanisms of Action for Bioactive Derivatives

The mechanism of action of bioactive derivatives of this compound will be intrinsically linked to the biological target they are designed to inhibit or modulate. Drawing parallels from other pyridine-based therapeutics, a wide range of mechanisms is possible.

For example, derivatives could be designed to act as:

Enzyme Inhibitors: By binding to the active site of an enzyme and blocking its catalytic activity. For instance, many kinase inhibitors feature a substituted pyridine core.

Receptor Antagonists/Agonists: By binding to a cell surface or nuclear receptor and either blocking or mimicking the effect of the endogenous ligand.

Ion Channel Modulators: By interacting with ion channels and altering the flow of ions across cell membranes.

Determining the precise mechanism of action requires a combination of biochemical assays, cell-based studies, and potentially in vivo models.

Applications as Chemical Probes in Biological Systems

Beyond their therapeutic potential, derivatives of this compound can be valuable as chemical probes to investigate biological systems. A chemical probe is a small molecule that is used to study the function of a specific protein or pathway in a cellular or in vivo context.

To be an effective chemical probe, a compound should ideally be potent, selective, and have a known mechanism of action. The versatile chemistry of the this compound scaffold allows for the incorporation of functionalities that facilitate its use as a probe. For example, a fluorescent tag could be attached to the molecule to visualize its localization within a cell, or a photo-affinity label could be incorporated to identify its direct binding partners.

By developing a suite of well-characterized chemical probes based on this scaffold, researchers can gain a deeper understanding of complex biological processes, which can in turn inform future drug discovery efforts.

Computational and Theoretical Chemistry Insights

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties and inherent reactivity of Methyl 2,6-dibromopyridine-4-carboxylate. DFT methods, such as those using the B3LYP functional, are utilized to determine the molecule's optimized geometry and to probe its electronic landscape. researchgate.net

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating capability, while the LUMO energy reflects its electron-accepting tendency. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller gap generally implies higher reactivity. For substituted bromopyridines, these calculations elucidate how the electron-withdrawing nature of the bromine atoms and the carboxylate group influences the electron distribution across the pyridine (B92270) ring. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound.
ParameterCalculated ValueSignificance
HOMO Energy-7.2 eVIndicates electron-donating capacity.
LUMO Energy-1.8 eVIndicates electron-accepting capacity.
HOMO-LUMO Gap (ΔE)5.4 eVRelates to chemical reactivity and stability. nih.gov
Dipole Moment2.5 DMeasures overall polarity of the molecule.
Ionization Potential7.2 eVEnergy required to remove an electron. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic perspective of this compound, revealing its conformational flexibility and its interactions with surrounding molecules, such as solvents or biological macromolecules, over time. iaea.org These simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the molecule's potential energy surface.

Conformational analysis through MD can identify the most stable (lowest energy) conformations of the molecule. This is particularly important for understanding the orientation of the methyl carboxylate group relative to the pyridine ring, which can be influenced by steric and electronic effects. The simulations can quantify the rotational energy barriers and the population of different conformers at a given temperature. nih.gov

MD simulations are also crucial for studying intermolecular interactions. When simulating the compound in a solvent like water or an organic solvent, the formation and dynamics of hydrogen bonds and other non-covalent interactions can be observed. In the context of biological applications, MD simulations can model the interaction of the molecule within a protein's binding site, assessing the stability of the complex and identifying key intermolecular contacts that contribute to binding affinity. nih.govnih.gov Analysis of parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) helps to quantify the stability of the ligand-protein complex and the flexibility of different parts of the molecule and protein. nih.gov

Table 2: Typical Parameters Analyzed in MD Simulations.
ParameterDescriptionInsight Provided
RMSD (Root Mean Square Deviation)Measures the average deviation of atomic positions over time from a reference structure.Indicates the stability of the molecule's conformation or a ligand-protein complex. nih.gov
RMSF (Root Mean Square Fluctuation)Measures the fluctuation of individual atoms or residues around their average position.Highlights flexible regions of the molecule or protein. nih.gov
Hydrogen Bond AnalysisTracks the formation and lifetime of hydrogen bonds between the molecule and its environment.Identifies key stabilizing interactions.
Radial Distribution FunctionDescribes how the density of surrounding atoms varies as a function of distance from a central point.Characterizes the solvent structure around the molecule.

Prediction of Spectroscopic Signatures and Reaction Pathways

Computational chemistry offers powerful tools for predicting the spectroscopic properties of this compound, which can aid in its experimental characterization. DFT calculations can compute vibrational frequencies, providing a theoretical infrared (IR) spectrum. These predicted frequencies can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net Comparing these theoretical shifts with experimental ¹H and ¹³C NMR spectra is a valuable strategy for structure elucidation and conformational analysis. github.ioresearchgate.net The electronic absorption properties, such as the maximum absorption wavelength (λmax) in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). researchgate.netnih.gov These calculations provide insight into the electronic transitions between molecular orbitals. mdpi.com

Beyond spectroscopy, computational methods are instrumental in predicting reaction pathways. By modeling the transition states and intermediates, DFT calculations can determine the activation energies and reaction thermodynamics for processes like nucleophilic aromatic substitution on the pyridine ring. For a molecule with two bromine atoms, these calculations can predict the regioselectivity of a reaction, explaining why a nucleophile might preferentially attack one position over the other. mdpi.com

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data.
Spectroscopic DataCalculated ValueExperimental Value (Hypothetical)
IR Frequency (C=O stretch)1725 cm⁻¹1730 cm⁻¹
¹H NMR (O-CH₃)δ 3.9 ppmδ 3.95 ppm
¹³C NMR (C=O)δ 165 ppmδ 164.5 ppm
UV-Vis λmax280 nm285 nm

Rational Design of Novel Derivatives via In Silico Methods

The scaffold of this compound serves as a promising starting point for the rational design of novel derivatives with tailored properties, particularly for therapeutic applications. auctoresonline.org In silico methods are pivotal in this process, allowing for the virtual screening and evaluation of a large library of potential compounds before committing to chemical synthesis. bohrium.com

The design process involves making strategic modifications to the parent molecule, such as replacing the bromine atoms with different functional groups or altering the ester moiety. Computational tools can then predict how these changes affect the molecule's properties. For instance, Quantitative Structure-Activity Relationship (QSAR) studies can be performed to build mathematical models that correlate specific structural features with biological activity. nih.gov

A critical component of modern drug design is the early prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Numerous computational models are available to estimate parameters like aqueous solubility, intestinal absorption, metabolic stability, and potential toxicity. By filtering virtual libraries based on these predicted properties, researchers can prioritize the synthesis of derivatives with a higher probability of success as drug candidates. nih.gov

Table 4: In Silico Evaluation of Hypothetical Derivatives.
Derivative ModificationPredicted LogPPredicted Aqueous SolubilityPredicted Bioactivity Score (e.g., Kinase Inhibitor)
Parent Compound2.8Low0.25
Replace Br with -NH₂1.5Moderate0.45
Replace Br with -CF₃3.5Very Low0.30
Convert -COOCH₃ to -COOH2.1Moderate0.28

Ligand-Protein Docking Studies for Biological Applications

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) within the active site of a target protein. mdpi.com This method is essential for identifying potential biological targets for this compound and its derivatives and for understanding the structural basis of their activity. scienceopen.com The pyridine scaffold is a common pharmacophore in drug design, known to interact with a wide range of biological targets. nih.govacs.org

The docking process involves generating numerous possible conformations of the ligand within the protein's binding pocket and scoring them based on their steric and energetic complementarity. rsc.org High-scoring poses suggest a favorable binding interaction. These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex. mdpi.com

Given the prevalence of the pyridine-carboxylate motif in medicinal chemistry, potential targets for this compound could include enzymes like kinases, proteases, or carbonic anhydrase. nih.govmdpi.comnih.gov For example, computational studies on similar pyrazolo[3,4-b]pyridine derivatives have identified them as potential inhibitors of Tropomyosin receptor kinases (TRKs), which are implicated in various cancers. nih.govnih.gov Docking studies can guide the optimization of the lead compound to enhance its binding affinity and selectivity for a specific protein target. mdpi.com

Table 5: Hypothetical Ligand-Protein Docking Results.
Protein TargetBinding Affinity (kcal/mol)Key Interacting ResiduesPotential Therapeutic Area
Protein Kinase C (PKC) acs.org-8.5Leu254, Gly257 (H-bond with N)Oncology, Neurology
Urease mdpi.com-7.9His138, Asp222 (H-bond with C=O)Infectious Disease
Tropomyosin receptor kinase A (TRKA) nih.gov-9.1Met620, Glu546 (H-bond), Phe548 (π-π stacking)Oncology
Carbonic Anhydrase I mdpi.com-7.2His94, Thr199 (Coordination with Zn²⁺)Glaucoma, Diuretics

Advanced Analytical and Spectroscopic Investigations

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules. For a molecule with the symmetry of Methyl 2,6-dibromopyridine-4-carboxylate, advanced NMR techniques provide definitive confirmation of its constitution.

While the ¹H NMR spectrum of this compound is relatively simple due to molecular symmetry—exhibiting only two singlets corresponding to the methyl protons and the two equivalent aromatic protons on the pyridine (B92270) ring—2D NMR experiments are invaluable for confirming assignments and connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this specific molecule, no cross-peaks would be expected in a COSY spectrum, as the two aromatic protons are magnetically equivalent and not coupled to the methyl protons. This lack of correlation confirms the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to. An HSQC spectrum would show a clear correlation between the aromatic proton signal and the C3/C5 carbon signal, and another correlation between the methyl proton signal and the methoxy (B1213986) carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. A NOESY experiment could show a through-space correlation between the methyl protons and the aromatic protons at positions 3 and 5, further confirming the structure and conformation of the ester group relative to the pyridine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and 2D NMR Correlations for this compound (in CDCl₃).
AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (from ¹H)HSQC Correlation
-OCH₃~3.9~53C=OYes
H3, H5~8.0~128C2/C6, C4, C=OYes
C2, C6-~142-No
C4-~140-No
C=O-~164-No

Solid-state NMR (ssNMR) provides critical information about the molecule's structure, conformation, and packing in the solid phase. emory.eduwikipedia.org Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these orientation-dependent forces. emory.edu Techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP) are employed to obtain high-resolution spectra. emory.eduwikipedia.org

For this compound, ssNMR would be instrumental in:

Identifying Polymorphs: Different crystalline forms (polymorphs) of the compound would exhibit distinct ¹³C chemical shifts due to variations in their crystal lattice environments and intermolecular interactions.

Characterizing Amorphous Content: ssNMR can distinguish between crystalline and amorphous (non-crystalline) forms of the compound, which is vital for understanding its physical properties like stability and dissolution.

Probing Intermolecular Interactions: Techniques within ssNMR can probe the proximity of atoms between neighboring molecules, providing insights into packing arrangements, such as potential halogen bonding involving the bromine atoms. nih.govmdpi.com

Table 2: Application of Solid-State NMR to this compound.
ssNMR TechniqueInformation ObtainedRelevance
¹³C CP/MASHigh-resolution spectrum of the solid material; detects distinct chemical shifts for each carbon.Polymorph identification; confirmation of the number of unique molecules in the asymmetric unit.
Proton Spin-Lattice Relaxation (¹H T₁)Measures molecular dynamics and mobility in the solid state.Distinguishing between rigid crystalline domains and more mobile amorphous regions.

High-Resolution Mass Spectrometry for Mechanistic Pathway Analysis and Trace Detection

High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, enabling the determination of a compound's elemental formula and the identification of trace impurities or degradation products. For brominated compounds, the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a powerful diagnostic tool. nih.gov

The mass spectrum of this compound would display a distinctive molecular ion cluster. Due to the presence of two bromine atoms, the spectrum will show three major peaks: the molecular ion (M⁺), [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 1:2:1. HRMS can confirm the elemental composition of C₇H₅Br₂NO₂.

Mechanistic pathway analysis often involves identifying intermediates and byproducts. HRMS is sensitive enough to detect these species, while tandem MS (MS/MS) experiments can elucidate their structures through controlled fragmentation. Common fragmentation pathways for this molecule would likely involve the loss of the methoxy group (•OCH₃), the entire methoxycarbonyl group, or a bromine atom. mdpi.com

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound.
Ion FormulaDescriptionCalculated Exact Mass (m/z)Isotopic Pattern Feature
[C₇H₅⁷⁹Br₂NO₂]⁺Molecular Ion (M⁺)308.8714Characteristic 1:2:1 cluster
[C₇H₅⁷⁹Br⁸¹BrNO₂]⁺[M+2]⁺310.8694
[C₇H₅⁸¹Br₂NO₂]⁺[M+4]⁺312.8673
[C₆H₅Br₂NO]⁺Loss of •CH₃ and CO279.8822Contains two Br atoms
[C₇H₅BrNO₂]⁺Loss of •Br229.9504Contains one Br atom

X-ray Crystallography for Precise Solid-State Structure Determination and Polymorphism Studies

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. redalyc.org An X-ray crystallographic analysis of this compound would provide unambiguous data on bond lengths, bond angles, and torsional angles. nih.gov

This technique is also unparalleled for studying solid-state phenomena:

Molecular Conformation: It would reveal the preferred conformation of the methoxycarbonyl group relative to the pyridine ring.

Intermolecular Interactions: The analysis would elucidate the crystal packing and identify non-covalent interactions, such as π-π stacking of the pyridine rings or potential C-Br···O halogen bonds, which dictate the crystal's architecture and physical properties. mdpi.com

Polymorphism: If the compound can crystallize in multiple forms (polymorphs), SCXRD can solve the structure of each individual form, revealing the differences in molecular packing that give rise to different physical properties.

Table 4: Representative Crystallographic Data Obtainable for this compound.
ParameterInformation Provided
Crystal Systeme.g., Monoclinic, Orthorhombic
Space GroupSymmetry of the crystal lattice (e.g., P2₁/c)
Unit Cell Dimensions (a, b, c, α, β, γ)Size and shape of the repeating unit of the crystal
Bond Lengths (Å)Precise distances between bonded atoms (e.g., C-Br, C=O)
Bond Angles (°)Angles between adjacent bonds (e.g., C-C-C)
Intermolecular Distances (Å)Distances between atoms of neighboring molecules, indicating interactions

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. cdnsciencepub.com These methods are excellent for identifying functional groups and can also provide information on molecular symmetry and conformation. cdnsciencepub.comresearchgate.net The techniques are complementary and together provide a more complete vibrational profile.

For this compound, key expected vibrations include:

The strong carbonyl (C=O) stretch of the ester group.

The C-O stretching vibrations of the ester.

Pyridine ring stretching vibrations (C=C and C=N).

Aromatic C-H stretching and bending modes.

The C-Br stretching vibrations, typically found at lower wavenumbers.

Subtle shifts in these vibrational frequencies can indicate changes in conformation or intermolecular interactions, such as hydrogen or halogen bonding, making these techniques useful for studying polymorphism.

Table 5: Predicted Characteristic Vibrational Frequencies for this compound.
Functional Group / MoietyVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)
Aromatic C-HStretching3100 - 3000Medium
Aliphatic C-H (Methyl)Stretching3000 - 2850Medium
Ester C=OStretching1730 - 1715Strong
Pyridine RingC=C, C=N Stretching1600 - 1450Medium-Strong
Ester C-OStretching1300 - 1100Strong
C-BrStretching700 - 500Medium-Strong

Advanced Chromatographic Methods for Purity Assessment, Reaction Monitoring, and Isomer Separation (e.g., HPLC-MS, GC-MS, SFC)

Chromatographic techniques are essential for separating components of a mixture, allowing for robust purity assessment and monitoring the progress of chemical reactions. Coupling chromatography with mass spectrometry provides definitive identification of the separated components.

HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry): This is a versatile technique for analyzing non-volatile and thermally sensitive compounds. researchgate.net For this compound, a reversed-phase HPLC method (e.g., using a C18 column with an acetonitrile (B52724)/water mobile phase) coupled to an MS detector would be ideal for determining purity and quantifying the compound in reaction mixtures. researchgate.netnih.gov

GC-MS (Gas Chromatography-Mass Spectrometry): As a thermally stable and reasonably volatile compound, it can also be analyzed by GC-MS. cdc.govresearchgate.net This method provides high separation efficiency and yields a mass spectrum for each eluting peak, allowing for the identification of volatile impurities or side products from its synthesis.

SFC (Supercritical Fluid Chromatography): SFC uses a supercritical fluid (often CO₂) as the mobile phase. It offers fast separations and is an excellent tool for separating isomers. While the target molecule has no stereoisomers, SFC could be highly effective in separating it from any potential positional isomers that might be formed during synthesis.

Table 6: Overview of Advanced Chromatographic Methods for Analysis.
TechniquePrinciplePrimary ApplicationTypical Conditions
HPLC-MSSeparation in a liquid mobile phase based on polarity.Purity assessment, reaction monitoring, quantification.Column: C18; Mobile Phase: Acetonitrile/Water gradient; Detector: ESI-MS.
GC-MSSeparation in a gaseous mobile phase based on boiling point and polarity.Analysis of volatile impurities and reaction byproducts.Column: Capillary (e.g., DB-5); Carrier Gas: Helium; Detector: EI-MS.
SFCSeparation using a supercritical fluid mobile phase.Separation of positional isomers, rapid purity analysis.Column: various packed columns; Mobile Phase: Supercritical CO₂ with co-solvent.

Hyphenated Techniques for Complex Mixture Characterization

The analysis of "this compound" within complex mixtures, such as reaction workups or environmental samples, necessitates the use of hyphenated analytical techniques. These methods couple the separation power of chromatography with the identification capabilities of spectroscopy, providing a robust platform for the qualitative and quantitative analysis of the target compound and its related impurities. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prominent and powerful techniques employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. In this method, the sample mixture is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The electron ionization (EI) mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (79Br and 81Br occur in an approximate 1:1 natural abundance). This results in a distinctive M, M+2, and M+4 isotopic cluster for the molecular ion and any bromine-containing fragments, which is a key signature for identification.

The fragmentation of the molecule is anticipated to follow predictable pathways for an ester of a pyridine carboxylic acid. Common fragmentation would involve the loss of the methoxy group (-OCH3) or the entire methoxycarbonyl group (-COOCH3). Alpha-cleavage adjacent to the carbonyl group is a typical fragmentation pattern for esters. libretexts.org

Illustrative GC-MS Data for this compound

ParameterValue
Chromatographic Column 5% Phenyl Methyl Siloxane
Oven Program 100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min
Injector Temperature 250°C
Carrier Gas Helium
Ionization Mode Electron Ionization (EI) at 70 eV
Expected Retention Time 12.5 - 14.5 min

Predicted Mass Spectral Fragmentation Data

m/z (mass-to-charge ratio)Proposed Fragment IonRelative AbundanceNotes
293/295/297[M]+•ModerateMolecular ion peak with characteristic Br2 isotopic pattern.
262/264/266[M - OCH3]+HighLoss of the methoxy group from the ester.
234/236/238[M - COOCH3]+ModerateLoss of the entire methoxycarbonyl group.
155/157[C5H2NBr]+•LowFragment corresponding to a brominated pyridine ring after loss of the second bromine and the ester group.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For complex mixtures that may contain non-volatile impurities or degradation products, LC-MS is the preferred method. This technique separates components in the liquid phase, making it suitable for a wider range of compounds than GC-MS. When coupled with tandem mass spectrometry (LC-MS/MS), it provides exceptional selectivity and sensitivity for targeted analysis.

In a typical reverse-phase LC method, this compound would be separated from more polar and less polar components of a mixture. Electrospray ionization (ESI) in positive mode is commonly used for pyridine-containing compounds, as the pyridine nitrogen can be readily protonated to form [M+H]+.

LC-MS/MS analysis involves the selection of the protonated molecular ion ([M+H]+) and its subsequent fragmentation through collision-induced dissociation (CID). This produces a unique set of product ions that can be used for highly specific quantification and confirmation of the analyte's identity, even in the presence of co-eluting interferences. Derivatization of the pyridine nitrogen can also be employed to enhance ionization efficiency. researchgate.net

Illustrative LC-MS/MS Data for this compound

ParameterValue
Chromatographic Column C18 (2.1 x 100 mm, 2.6 µm)
Mobile Phase Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid
Flow Rate 0.3 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
Expected Retention Time 4.5 - 5.5 min

Predicted MS/MS Fragmentation of the [M+H]+ Precursor Ion (m/z 294/296/298)

Product Ion m/zProposed FragmentNotes
262/264/266[M+H - CH3OH]+Loss of methanol (B129727) from the protonated ester.
234/236/238[M+H - HCOOCH3]+Loss of methyl formate.
216/218/220[M+H - Br - CO]+Loss of a bromine atom and carbon monoxide.

The application of these hyphenated techniques is crucial for impurity profiling, stability studies, and quality control during the synthesis and application of this compound. The detailed data they provide allows for the confident identification and quantification of the compound and its related substances in a variety of complex matrices.

Future Research Directions and Unaddressed Challenges

Development of Novel and Highly Sustainable Synthetic Routes

The current synthesis of Methyl 2,6-dibromopyridine-4-carboxylate and related compounds often relies on traditional methods that may involve harsh conditions or generate significant waste. The future of its synthesis lies in the adoption of green chemistry principles to improve efficiency and reduce environmental impact. ijarsct.co.in

Key Research Objectives:

Continuous Flow Synthesis: Transitioning from batch to continuous flow processes can offer superior control over reaction parameters, leading to higher yields, improved safety, and reduced waste. This approach is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents.

Green Solvents and Catalysts: Research should focus on replacing conventional organic solvents with greener alternatives like supercritical fluids (e.g., scCO₂) or bio-based solvents. ijarsct.co.in The development of reusable, non-toxic catalysts, potentially including biocatalysts or enzyme-mediated systems, presents a promising avenue for sustainable production. ijarsct.co.in

C-H Functionalization: Direct C-H functionalization is a powerful strategy that minimizes the generation of waste by avoiding the pre-functionalization of starting materials. nih.gov Developing selective C-H bromination techniques for the pyridine (B92270) ring could offer a more atom-economical route to the target compound.

Table 1: Comparison of Synthetic Methodologies for Pyridine Derivatives

Methodology Advantages Challenges & Research Directions
Traditional Batch Synthesis Well-established procedures. Often involves harsh reagents, significant waste, and potential safety hazards.
Continuous Flow Synthesis Enhanced safety, higher yields, better process control, easier scalability. Requires specialized equipment and process optimization.
Green Chemistry Approaches Reduced environmental impact, use of renewable resources, lower toxicity. ijarsct.co.in Catalyst development, reaction optimization in green solvents, and cost-effectiveness.

| Direct C-H Functionalization | High atom economy, reduced synthetic steps, minimal waste. nih.gov | Achieving high selectivity, especially in complex molecules. uni-muenster.deinnovations-report.com |

Exploration of Untapped Reactivity Profiles and Novel Transformations

The two bromine atoms and the methyl carboxylate group on the pyridine ring of this compound offer a rich platform for a variety of chemical transformations. While its use as a building block is known, its full reactivity profile remains to be explored.

Prospective Research Areas:

Selective Cross-Coupling Reactions: Developing protocols for selective mono- or di-functionalization at the C2 and C6 positions is crucial. This would allow for the controlled introduction of different functional groups, significantly expanding the molecular diversity accessible from this single precursor. Research into ligand design and catalyst systems that can differentiate between the two C-Br bonds is a key challenge.

Late-Stage Functionalization: The ability to modify complex molecules in the final stages of a synthesis is highly valuable. uni-muenster.de this compound can serve as a platform for late-stage installation of the 4-carboxy-2,6-disubstituted pyridine moiety into biologically active molecules, potentially altering their properties in beneficial ways. nih.gov

Skeletal Remodeling: Recent advances have shown the potential for skeletal remodeling of pyridine rings to access different heterocyclic systems. researchgate.net Investigating such transformations for this compound could lead to the discovery of novel molecular scaffolds with unique properties.

Expansion into Emerging Material Science Applications

The inherent electronic properties of the pyridine ring, combined with the potential for functionalization, make this compound a promising candidate for applications in material science.

Potential Applications:

Organic Electronics: Pyridine-containing molecules are used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The dibromo functionality allows for the extension of conjugation through cross-coupling reactions, tuning the electronic and photophysical properties of the resulting materials.

Metal-Organic Frameworks (MOFs): The carboxylate group can act as a linker to coordinate with metal ions, forming porous MOFs. The bromine atoms can be post-synthetically modified to introduce additional functionality within the pores, leading to materials with applications in gas storage, separation, and catalysis.

Nanostructured Coatings: The compound can be used as a precursor for preparing nanostructured coating materials, potentially offering enhanced durability, conductivity, or other desirable surface properties. chemicalbook.com

Deeper Mechanistic Understanding through Advanced Spectroscopic Probes and Computational Modeling

A thorough understanding of the reaction mechanisms and electronic structure of this compound and its derivatives is essential for rational design and optimization.

Methodologies and Goals:

Advanced Spectroscopy: The use of techniques like 2D NMR, X-ray crystallography, and in-situ IR/Raman spectroscopy can provide detailed structural information and allow for the real-time monitoring of reactions, helping to elucidate reaction intermediates and transition states.

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to model the electronic structure, predict reactivity, and explore reaction pathways. researchgate.netrsc.org This can help in understanding the regioselectivity of reactions and in designing catalysts for specific transformations.

Table 2: Spectroscopic and Computational Approaches

Technique Information Gained Research Goal
X-ray Crystallography Precise 3D molecular structure, bond lengths, and angles. Elucidate solid-state packing and intermolecular interactions.
2D NMR Spectroscopy Detailed connectivity and spatial relationships between atoms. Unambiguous structure determination of complex derivatives.
In-situ Spectroscopy Real-time monitoring of reactant, intermediate, and product concentrations. Elucidation of reaction mechanisms and kinetics.

| DFT Calculations | Electronic structure, orbital energies, reaction energy profiles. rsc.org | Predict reactivity, rationalize selectivity, and guide experimental design. researchgate.net |

Integration of Artificial Intelligence and Machine Learning for Compound Design and Synthesis Prediction

Future Applications:

Predictive Modeling: ML algorithms can be trained on existing reaction data to predict the outcomes of new reactions, including yields and optimal conditions. nih.govbohrium.com This can significantly reduce the number of experiments required to develop new synthetic routes.

De Novo Design: AI can be used to design novel molecules based on this compound with desired properties for specific applications in medicine or materials science.

Retrosynthesis Planning: AI-powered tools can propose synthetic pathways for complex target molecules, starting from commercially available materials like this compound. nih.gov

Opportunities in Interdisciplinary Research Collaborations

Realizing the full potential of this compound will require collaboration across multiple scientific disciplines.

Examples of Collaborative Efforts:

Synthetic Chemists and Material Scientists: To design and synthesize novel functional materials for electronics and other applications.

Computational Chemists and Experimentalists: To combine theoretical predictions with experimental validation for a deeper understanding of reactivity and properties.

Chemical Engineers and Organic Chemists: To develop scalable and sustainable manufacturing processes for the compound and its derivatives.

Environmental and Economic Impact Considerations in Large-Scale Production

The commercial viability of any chemical compound is intrinsically linked to the environmental and economic sustainability of its production.

Key Considerations:

Cost-Effectiveness: The development of synthetic routes that utilize inexpensive starting materials and catalysts is crucial for large-scale production. uni-muenster.de The global market for pyridine and its derivatives is growing, indicating a demand for efficient production methods. growthmarketreports.comgrandviewresearch.com

Regulatory Compliance: Large-scale production must adhere to increasingly strict environmental regulations regarding waste disposal and emissions. grandviewresearch.com This necessitates the development of green and sustainable synthetic processes.

Lifecycle Assessment: A comprehensive lifecycle assessment of this compound, from synthesis to final application and disposal, will be necessary to fully understand its environmental footprint and identify areas for improvement.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,6-dibromopyridine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2,6-dibromopyridine-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.